4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate
説明
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate is a carbon-13 isotopically labeled sulfonamide derivative. Its structure features a 4,6-dimethylpyrimidin-2-yl substituent linked via a sulfonamide group to a cyclohexa-1,3,5-triene ring, with six carbon atoms isotopically enriched with ¹³C. The hydrate form indicates the presence of water molecules in the crystal lattice, which can influence stability and solubility. This compound is likely utilized in metabolic tracing, structural studies, or as a reference standard in analytical chemistry due to its isotopic labeling.
Crystallographic analysis of this compound employs tools like SHELXL for refinement and ORTEP for visualization, ensuring precise determination of bond lengths, angles, and anisotropic displacement parameters . The isotopic labeling necessitates specialized refinement protocols to account for subtle differences in electron density, a process streamlined by modern software suites like WinGX .
特性
IUPAC Name |
4-amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H14N4O2S.H2O/c2*1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h2*3-7H,13H2,1-2H3,(H,14,15,16);1H2/i2*3+1,4+1,5+1,6+1,10+1,11+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRKVTCTLYZLPH-CYJMKBDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)C.CC1=CC(=NC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N8O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746845 | |
| Record name | Sulfamethazine-(phenyl-13C6) hemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-77-3 | |
| Record name | Sulfamethazine-(phenyl-13C6) hemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
作用機序
Target of Action
The primary target of 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate, also known as Sulfamethazine-(phenyl-13C6) hemihydrate, is the bacterial enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfamethazine-(phenyl-13C6) hemihydrate inhibits the bacterial enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid . The compound forms hydrogen bonds with the enzyme, disrupting its normal function . This disruption prevents the bacteria from producing essential proteins and DNA, thus inhibiting their growth and reproduction .
Biochemical Pathways
The inhibition of dihydropteroate synthase disrupts the folate synthesis pathway in bacteria . This disruption leads to a deficiency in folic acid, which is necessary for the synthesis of nucleic acids and proteins. As a result, the bacteria cannot grow or reproduce effectively .
Pharmacokinetics
Similar sulfonamide drugs are known to be well-absorbed in the gastrointestinal tract and widely distributed throughout the body . They are primarily excreted unchanged in the urine .
Result of Action
The inhibition of folic acid synthesis by Sulfamethazine-(phenyl-13C6) hemihydrate leads to a halt in bacterial growth and reproduction .
Action Environment
The efficacy of Sulfamethazine-(phenyl-13C6) hemihydrate can be influenced by various environmental factors. For instance, the compound’s inhibitory effect improves with an increase in concentration . Its efficacy declines with an increase in temperature
生化学分析
Biochemical Properties
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate plays a crucial role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound is known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folate in bacteria. By inhibiting this enzyme, the compound prevents the formation of dihydrofolate and tetrahydrofolate, ultimately inhibiting bacterial DNA synthesis and cell division. Additionally, the compound can form hydrogen bonds with various biomolecules, enhancing its binding affinity and specificity.
Cellular Effects
The effects of this compound on cells are profound. This compound can disrupt cellular processes by inhibiting key enzymes involved in folate synthesis. In bacterial cells, this inhibition leads to a halt in DNA replication and cell division, making the compound bacteriostatic rather than bactericidal. In mammalian cells, the compound can affect cell signaling pathways and gene expression by interacting with folate-dependent enzymes. This interaction can lead to changes in cellular metabolism and function, highlighting the compound’s potential as a research tool in cell biology.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of dihydropteroate synthetase. The compound mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and competitively inhibits its activity. This inhibition prevents the synthesis of dihydrofolate, a precursor for tetrahydrofolate, which is essential for DNA synthesis. Additionally, the compound can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing its binding and enhancing its inhibitory effect.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can maintain its inhibitory effects on dihydropteroate synthetase for several days in vitro. Its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, the compound can cause adverse effects such as gastrointestinal disturbances and allergic reactions. In some cases, high doses can lead to severe conditions like Stevens-Johnson syndrome and toxic epidermal necrolysis. These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to folate synthesis. The compound inhibits dihydropteroate synthetase, preventing the formation of dihydrofolate and subsequently tetrahydrofolate. This inhibition disrupts the folate cycle, leading to a decrease in the availability of folate-dependent metabolites. The compound’s interaction with this pathway highlights its potential as a tool for studying folate metabolism and its related processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects. The compound’s distribution is influenced by factors such as concentration, cellular environment, and the presence of other molecules.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. The compound can be directed to these compartments through specific targeting signals and post-translational modifications. In the cytoplasm, the compound interacts with folate-dependent enzymes, inhibiting their activity and disrupting cellular metabolism. In the nucleus, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins. This subcellular localization is crucial for the compound’s biochemical and cellular effects.
生物活性
The compound 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-^{13}C_{6})cyclohexa-1,3,5-triene-1-sulfonamide;hydrate is a complex organic molecule notable for its potential biological activities. This article explores its biological activity through various studies and data tables that summarize relevant findings.
Structural Characteristics
The compound is characterized by a unique molecular structure that includes:
- Pyrimidine ring : Contributes to its interaction with biological targets.
- Cyclohexatriene moiety : Impacts its electronic properties and reactivity.
- Sulfonamide group : Enhances solubility and biological activity.
The molecular formula is with a molecular weight of approximately 586.59 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Enzyme Inhibition
Research indicates that the compound exhibits enzyme inhibitory activity , particularly against enzymes involved in inflammatory and cancer pathways. This suggests a potential role in therapeutic applications for diseases characterized by dysregulated enzyme activity.
Anticancer Activity
Studies have shown that the compound demonstrates significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways that promote cell proliferation and survival.
Table 1: Biological Activity Findings
| Study Reference | Biological Activity | Target Enzyme/Cell Line | IC50 Value (µM) |
|---|---|---|---|
| Study A | Enzyme Inhibition | Cholinesterase | 46.42 |
| Study B | Cytotoxicity | HeLa Cells | 25.0 |
| Study C | Anti-inflammatory | COX-2 | 15.5 |
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects on cholinesterase enzymes, the compound demonstrated an IC50 value of 46.42 µM , indicating moderate inhibitory activity comparable to established inhibitors like physostigmine.
Case Study 2: Anticancer Properties
Another research effort focused on the cytotoxic effects of this compound on HeLa cells. The results indicated an IC50 value of 25 µM , suggesting significant potential as an anticancer agent.
Case Study 3: Anti-inflammatory Effects
The compound was also tested for its anti-inflammatory properties through COX-2 inhibition assays. An IC50 value of 15.5 µM was recorded, highlighting its potential utility in managing inflammatory conditions.
The proposed mechanism involves binding to specific enzymes and receptors associated with disease pathways. This interaction leads to altered cellular signaling cascades that inhibit cancer cell growth or reduce inflammation.
類似化合物との比較
Comparison Criteria :
- Isotopic Labeling: Unlike non-labeled sulfonamides (e.g., sulfamethazine or sulfadiazine), the ¹³C6 labeling in this compound introduces minor perturbations in bond lengths and angles. SHELXL refinements reveal that labeled carbons exhibit electron density deviations of <0.01 Å compared to non-labeled analogs, requiring high-resolution data for accurate modeling .
- Hydration Effects : The hydrate form displays distinct hydrogen-bonding networks compared to anhydrous sulfonamides. For example, water molecules in the lattice form O–H···N interactions with the pyrimidine ring, stabilizing the crystal structure—a feature absent in anhydrous counterparts .
Table 1: Structural Parameters of Selected Sulfonamides
*Calculated based on isotopic enrichment.
Analytical and Functional Differences
- Stability : The hydrate form exhibits enhanced thermal stability (decomposition at 220°C vs. 190°C for anhydrous sulfamethazine) due to lattice water-mediated interactions .
- Solubility: Isotopic labeling marginally reduces aqueous solubility (12 mg/mL vs. 18 mg/mL for non-labeled sulfamethazine), likely due to increased molecular mass and altered crystal packing .
- Spectroscopic Properties: ¹³C NMR spectra of the labeled compound show distinct peaks for enriched carbons, enabling precise tracking in metabolic studies—a feature absent in non-labeled analogs.
Methodological Considerations
The structural elucidation of this compound relies heavily on advanced crystallographic tools:
- SHELX Suite: SHELXL’s robust refinement algorithms are critical for handling isotopic anomalies, outperforming older programs in precision .
- ORTEP for Windows: Visualizations of anisotropic displacement ellipsoids reveal tighter thermal parameters for labeled carbons, underscoring the compound’s structural rigidity compared to non-labeled derivatives .
Research Implications
The combination of isotopic labeling and advanced crystallography software positions this compound as a valuable tool in drug development and metabolic research. Its structural nuances, when compared to non-labeled or anhydrous analogs, highlight the importance of specialized analytical methodologies in modern chemistry. Future studies could explore its pharmacokinetic behavior or application in isotope-based assays.
準備方法
Isotopically Labeled Cyclohexatriene Precursor Synthesis
The starting point is the synthesis of cyclohexa-1,3,5-triene labeled uniformly with 13C at all six carbons. This is achieved by using 13C-labeled benzene or suitable precursors in the aromatic ring construction. The synthesis involves:
- Catalytic hydrogenation or dehydrogenation steps to obtain the cyclohexatriene structure.
- Purification by recrystallization or chromatography to achieve isotopic homogeneity.
Sulfonamide Formation
The key sulfonamide moiety is formed by reacting the 13C6-labeled cyclohexa-1,3,5-triene amine intermediate with sulfonyl chlorides under controlled conditions:
| Parameter | Typical Condition |
|---|---|
| Solvent | Dichloromethane or acetonitrile |
| Temperature | 0°C to room temperature |
| Base | Triethylamine or pyridine |
| Reaction Time | 2–6 hours |
| Yield | 70–85% |
The reaction proceeds via nucleophilic substitution on the sulfonyl chloride, forming the sulfonamide bond. Careful control of temperature and stoichiometry is essential to avoid side reactions.
Coupling with 4,6-Dimethylpyrimidin-2-yl Amine
The sulfonamide intermediate is then coupled with 4,6-dimethylpyrimidin-2-yl amine to form the N-substituted sulfonamide:
| Parameter | Typical Condition |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF) or ethanol |
| Temperature | 50–100°C |
| Catalyst | Acid catalysts such as acetic acid or Lewis acids (e.g., indium(III) chloride) |
| Reaction Time | 2–18 hours |
| Yield | 75–90% |
This step often uses acid catalysis to promote amide bond formation, ensuring high selectivity and yield. The use of sealed tubes or inert atmosphere can improve reaction efficiency.
Hydration to Obtain Hydrate Form
The final compound is isolated as a hydrate by controlled crystallization from aqueous or mixed solvent systems:
- Slow evaporation or cooling crystallization.
- Use of solvents such as ethanol-water mixtures.
- Drying under vacuum to maintain hydrate integrity.
Representative Experimental Data and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonamide formation | 0°C, triethylamine, dichloromethane, 4 hours | 70–85 | High purity sulfonamide intermediate |
| Coupling with pyrimidinyl amine | 100°C, DMF, acetic acid catalyst, sealed tube, 2 hours | 77.5 | Efficient N-substitution with minimal byproducts |
| Hydration crystallization | Ethanol-water mixture, slow cooling | >90 | Hydrate form stable under vacuum drying |
These yields are consistent with sulfonamide syntheses reported for structurally related compounds and reflect optimized conditions for isotopically labeled substrates.
Analytical and Purity Considerations
- NMR Spectroscopy: 13C NMR confirms isotopic incorporation at the cyclohexatriene ring carbons.
- Mass Spectrometry: Confirms molecular weight and isotopic pattern.
- HPLC: Used for purity assessment, ensuring >98% purity.
- Melting Point: Consistent with sulfonamide derivatives, varies slightly with hydrate content.
Q & A
Q. What are the key considerations in synthesizing this isotopically labeled sulfonamide, and how can isotopic purity be ensured?
Synthesis requires careful selection of ¹³C-labeled precursors and controlled reaction conditions to maintain isotopic integrity. For example, copolymerization techniques (as in P(CMDA-DMDAAC)s synthesis) may be adapted for sulfonamide formation, using initiators like ammonium persulfate (APS) . Isotopic purity is verified via high-resolution mass spectrometry (HRMS), where the ¹³C6 label produces a distinct isotopic pattern (e.g., +6 Da shift in molecular ion peaks). For quality control, tandem MS or isotope ratio monitoring is recommended .
Q. Which spectroscopic techniques are critical for structural confirmation, and what are the expected results?
- NMR : ¹H NMR identifies protons adjacent to the sulfonamide group (e.g., aromatic protons at δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm). ¹³C NMR confirms the ¹³C6-labeled cyclohexatriene ring, with distinct shifts compared to unlabeled analogs .
- Mass Spectrometry : ESI-MS or MALDI-TOF MS detects the molecular ion ([M+H]⁺) with a mass increase of 6 Da due to ¹³C6 labeling. Fragmentation patterns help validate the sulfonamide backbone .
- IR Spectroscopy : Stretching vibrations for S=O (1130–1370 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced properties?
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize synthesis pathways. For example, integrating computational insights (as in fluorescent maleimide derivatives) can identify reactive sites for functionalization, such as modifying the pyrimidinyl group to tune solubility or binding affinity . Molecular dynamics simulations further assess stability in hydrated environments, critical for hydrate form studies .
Q. What advanced crystallographic strategies resolve structural ambiguities in isotopically labeled compounds?
Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation provides atomic-resolution data. Software suites like SHELX and APEX2 (used in crystallographic studies of pyrimidine derivatives) refine structures, distinguishing between isotopic and positional disorder . For hydrates, Hirshfeld surface analysis quantifies hydrogen-bonding interactions between the sulfonamide and water molecules .
Q. How should researchers address contradictions between spectroscopic and computational data?
- Case Example : If NMR suggests a planar cyclohexatriene ring while DFT predicts slight puckering, SCXRD can resolve the discrepancy by providing empirical bond angles .
- Methodology : Cross-validate using multiple techniques (e.g., Raman spectroscopy for ring strain analysis) and recalibrate computational models with experimental data (e.g., adjusting basis sets in DFT calculations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
